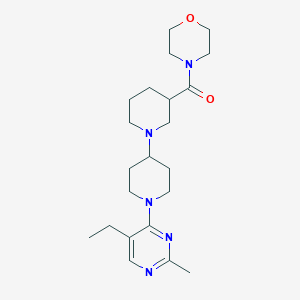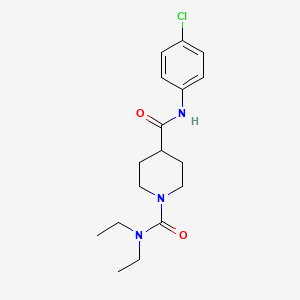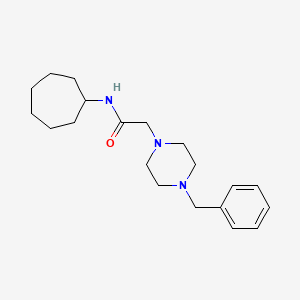
4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
科学研究应用
4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 has been studied extensively for its potential applications in scientific research. One of the main areas of interest has been its use as a tool to investigate the function of the GABA-A receptor. This receptor is a key target for many drugs, including benzodiazepines, and is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound 15-4513 has been found to selectively bind to a specific site on the GABA-A receptor, known as the benzodiazepine site, and has been used to investigate the role of this site in receptor function.
作用机制
The mechanism of action of 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 is complex and not fully understood. However, it is known to bind selectively and reversibly to the benzodiazepine site on the GABA-A receptor. This binding results in an increase in the affinity of the receptor for GABA, the main inhibitory neurotransmitter in the brain. This, in turn, leads to an increase in the chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anxiogenic properties, meaning that it can increase anxiety in some individuals. It has also been found to have anticonvulsant properties, meaning that it can prevent seizures. Additionally, this compound 15-4513 has been shown to have sedative and hypnotic effects, making it useful for the treatment of insomnia.
实验室实验的优点和局限性
One of the main advantages of 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 for lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor. This allows for specific investigation of the role of this site in receptor function. However, one limitation of this compound 15-4513 is its anxiogenic properties, which can make it difficult to use in certain experiments.
未来方向
There are many possible future directions for research on 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513. One area of interest is the development of more selective compounds that can target specific subtypes of the GABA-A receptor. Another area of interest is the investigation of the role of the benzodiazepine site in the development of tolerance and dependence to benzodiazepines. Finally, there is potential for the development of this compound 15-4513 as a therapeutic agent for the treatment of anxiety, insomnia, and epilepsy.
Conclusion:
In conclusion, this compound 15-4513 is a benzodiazepine derivative that has been extensively studied for its potential applications in scientific research. Its selective binding to the benzodiazepine site on the GABA-A receptor has made it a useful tool for investigating the function of this receptor. While this compound 15-4513 has a range of biochemical and physiological effects, its anxiogenic properties can make it difficult to use in certain experiments. However, there are many possible future directions for research on this compound, including the development of more selective compounds and the investigation of its therapeutic potential.
合成方法
The synthesis of 4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 2-fluoro-6-methoxybenzoic acid with ethylamine to produce 2-fluoro-6-methoxybenzamide. This intermediate is then reacted with benzylmagnesium chloride to produce 2-fluoro-6-methoxybenzyl-N-ethylbenzamide. Finally, this compound is reacted with 1,4-diazepane-5-one in the presence of a base to yield this compound 15-4513.
属性
IUPAC Name |
4-benzyl-3-ethyl-1-(2-fluoro-6-methoxybenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-3-17-15-24(22(27)21-18(23)10-7-11-19(21)28-2)13-12-20(26)25(17)14-16-8-5-4-6-9-16/h4-11,17H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYMBTWOWOPIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-isopropyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5492518.png)


![6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5492537.png)
![4-[(4-butylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5492544.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5492549.png)
![4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5492554.png)
![3-[3-(2-fluorophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5492557.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5492562.png)

![5-oxo-N-(4-phenoxyphenyl)-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5492571.png)
![1-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-2-naphthol](/img/structure/B5492576.png)
![2-{2-[1-(2,3-dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]phenoxy}ethanol](/img/structure/B5492601.png)
![N-[2-(2-furyl)-1-(3-hydroxypropanoyl)vinyl]benzamide](/img/structure/B5492602.png)